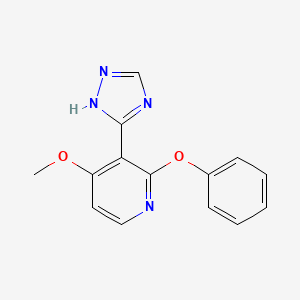

4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether

Description

Properties

IUPAC Name |

4-methoxy-2-phenoxy-3-(1H-1,2,4-triazol-5-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c1-19-11-7-8-15-14(12(11)13-16-9-17-18-13)20-10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVDXDSNDGXQNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)OC2=CC=CC=C2)C3=NC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a click reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) ions.

Coupling with Pyridine: The triazole intermediate is then coupled with a pyridine derivative under basic conditions.

Ether Formation: The final step involves the formation of the phenyl ether linkage, which can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

Scientific Research Applications

4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether has several scientific research applications:

- Medicinal Chemistry The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.

- Biological Research It is used as a probe to study enzyme interactions and cellular pathways.

- Industrial Applications The compound can be used in the development of new materials with specific chemical properties.

Biological Activities

This compound has garnered attention in medicinal chemistry and biological research because of its diverse biological activities. The compound features a triazole ring, which is known for its ability to interact with various biological targets, making it a subject of interest for potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The triazole ring enhances its interaction with biological targets such as enzymes involved in cell wall synthesis in fungi and bacteria.

Case Study: Antifungal Activity

In one study, the compound demonstrated potent antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents. The mechanism involves inhibition of ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.

Mechanism of Action

The mechanism of action of 4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to bind to enzymes and receptors. This binding can inhibit the activity of enzymes such as DNA gyrase and glucosamine-6-phosphate synthase, leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural analogues and their differences:

Key Structural Insights :

- Methoxy Group : The methoxy substituent in the target compound may enhance solubility compared to halogenated derivatives (e.g., CF₃ in ), which are more lipophilic and may improve target binding but reduce bioavailability.

- Triazole Positioning : The 1H-1,2,4-triazole at position 3 on pyridine is a critical pharmacophore. In sulfonamide derivatives (), triazole rings facilitate hydrogen bonding with enzyme active sites (e.g., Plasmodium falciparum dihydropteroate synthase).

- Phenyl Ether Linkage : This moiety is less common in the cited analogues but is present in compounds like EP 3 644 731 B1 derivatives, where it contributes to rotational stability and conformational rigidity .

Physicochemical Properties

- Molecular Weight : Estimated ~350–400 g/mol, comparable to EP 3 644 731 B1 derivatives (e.g., 626 g/mol for F2 ).

- Solubility : The methoxy group may improve aqueous solubility versus lipophilic CF₃ or chloro-substituted analogues ().

- Stability : Phenyl ethers (e.g., ) resist hydrolysis, enhancing shelf life compared to ester-linked compounds ().

Biological Activity

4-Methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether is a heterocyclic compound that has garnered significant attention in medicinal chemistry and biological research due to its diverse biological activities. This compound features a triazole ring, which is known for its ability to interact with various biological targets, making it a subject of interest for potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 268.27 g/mol. The structure includes a methoxy group, a pyridine ring, and a triazole moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C14H12N4O2 |

| Molecular Weight | 268.27 g/mol |

| CAS Number | 18385-09-6 |

| LogP | 1.6299 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The triazole ring enhances its interaction with biological targets such as enzymes involved in cell wall synthesis in fungi and bacteria.

Case Study: Antifungal Activity

In one study, the compound demonstrated potent antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents. The mechanism involves inhibition of ergosterol biosynthesis, crucial for fungal cell membrane integrity .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.

Research Findings:

A study reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines. The compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound exhibits anti-inflammatory properties. It has been shown to reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs).

Experimental Results:

In one experiment, PBMCs treated with the compound showed a significant reduction in cytokine levels compared to untreated controls. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition: The triazole ring acts as a hydrogen bond donor and acceptor, facilitating binding to enzymes involved in critical biological processes.

- Cellular Pathway Modulation: It influences signaling pathways related to cell proliferation and apoptosis.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4-methoxy-3-(1H-1,2,4-triazol-3-yl)-2-pyridinyl phenyl ether?

Methodological Answer:

A common approach involves coupling reactions between pyridine and triazole precursors. For example:

- Step 1: Prepare the pyridinyl ether scaffold via nucleophilic aromatic substitution using methoxy and phenyl ether groups.

- Step 2: Introduce the 1,2,4-triazole moiety using Cu-catalyzed cycloaddition or condensation reactions with amidrazones .

- Step 3: Purify intermediates via flash column chromatography (e.g., silica gel, gradient elution with ethyl acetate/hexane) and characterize intermediates using -NMR and LC-MS .

Key Reaction Conditions Table:

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| 1 | KCO, DMF, 80°C | 65–70 | Filtration |

| 2 | CuI, DIPEA, MeCN, RT | 50–55 | Flash Chromatography |

| 3 | SFC (Chiralpak AD-H) | >95% purity |

Basic: What spectroscopic and analytical techniques are critical for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, triazole protons at δ 8.1–8.5 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF to verify molecular mass (e.g., exact mass: ~363.11 Da) .

- X-ray Crystallography: Resolve ambiguities in regiochemistry using SHELXL for refinement (e.g., triazole-pyridine dihedral angles < 10°) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural confirmation?

Methodological Answer:

- 2D NMR (COSY, HSQC, HMBC): Map proton-proton and carbon-proton correlations to distinguish between regioisomers (e.g., triazole C3 vs. C5 substitution) .

- Computational DFT Modeling: Compare experimental -NMR shifts with calculated values (e.g., B3LYP/6-31G* level) to validate assignments .

- X-ray Diffraction: For crystalline samples, refine structural parameters using SHELXL-2018 and validate bond lengths/angles against Cambridge Structural Database entries .

Advanced: How should toxicity studies be designed to evaluate this compound’s biological impact?

Methodological Answer:

- Dose-Response Analysis: Determine LD via OECD Guideline 423 using Sprague-Dawley rats (e.g., oral administration, 4-dose protocol) .

- Biomarker Profiling: Measure serum ALT, AST, creatinine, and urea levels post-exposure (e.g., ELISA kits, spectrophotometry).

- Histopathology: Fix liver/kidney tissues in 10% formalin, section, and stain with H&E to assess necrosis, vacuolar degeneration, or glomerular atrophy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.